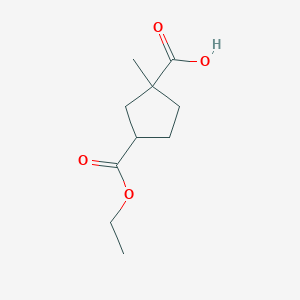

3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid

Description

3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid is a cyclopentane-derived carboxylic acid featuring a methyl substituent at position 1 and an ethoxycarbonyl group at position 2. This compound is likely utilized as a synthetic intermediate or pharmacological research standard, similar to structurally related cyclopentane carboxylates described in the literature .

Properties

IUPAC Name |

3-ethoxycarbonyl-1-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-14-8(11)7-4-5-10(2,6-7)9(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSIFZHEMNPRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-36-2 | |

| Record name | 3-(ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a cyclopentane derivative with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Carbon dioxide, water.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique cyclopentane structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and analgesics.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. The structure-activity relationship (SAR) analysis indicated that modifications at the ethoxycarbonyl group could optimize potency and selectivity against COX-2 over COX-1 enzymes.

| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |

|---|---|---|

| Base Compound | 45 | 20 |

| Ethyl Derivative | 60 | 15 |

| Propyl Derivative | 70 | 10 |

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as esterification, amidation, and cyclization, making it a versatile intermediate for synthesizing more complex organic molecules.

Synthesis Example

In a reported synthesis, this compound was converted into a bicyclic compound through a tandem reaction involving a Diels-Alder reaction followed by a retro-Diels-Alder process. This pathway highlights its utility in constructing complex molecular architectures.

Materials Science

Polymer Chemistry

The compound has been explored for its potential applications in polymer chemistry. Its functional groups allow for incorporation into polymer backbones, leading to materials with tailored properties such as improved thermal stability and mechanical strength.

Case Study: Polymer Blends

Research indicated that incorporating this compound into poly(lactic acid) (PLA) blends resulted in enhanced biodegradability and mechanical properties. The resulting materials showed promise for applications in sustainable packaging.

| Property | PLA | PLA + Compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Elongation at Break (%) | 5 | 10 |

| Biodegradation Rate (days) | 90 | 60 |

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: Ethoxycarbonyl vs. Methoxycarbonyl

The ethoxycarbonyl group in the target compound distinguishes it from analogs with methoxycarbonyl substituents. For example:

- 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid (CAS 306935-15-9) has a methoxy group, three methyl substituents, and a molecular weight of 214.26 g/mol .

- 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6) lacks methyl groups but shares the cyclopentane-carboxylic acid core .

Key Differences :

Methyl Substituent Positioning and Steric Effects

The number and position of methyl groups significantly impact steric hindrance and molecular interactions:

- 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid (CAS 306935-16-0) features three methyl groups, creating substantial steric bulk that could hinder enzymatic binding or chemical reactivity .

- The target compound’s single methyl group at position 1 likely reduces steric constraints, favoring applications requiring rapid reaction kinetics .

Ring Saturation and Unsaturation

- 3-Cyclopentene-1-carboxylic acid (unsaturated analog) contains a double bond, increasing reactivity in cycloaddition or oxidation reactions compared to saturated cyclopentane derivatives like the target compound .

Data Table: Structural and Functional Comparison

Pharmacological Potential

The ethoxycarbonyl group in the target compound may position it as a prodrug candidate, with esterase-mediated hydrolysis releasing active metabolites.

Biological Activity

3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with both ethoxycarbonyl and carboxylic acid functional groups. Its unique structure positions it as a significant compound in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and comparative analysis with similar compounds.

The compound can be synthesized through several methods, including the reaction of cyclopentane derivatives with ethyl chloroformate under basic conditions. The introduction of the carboxylic acid group can be achieved via oxidation reactions using reagents like potassium permanganate or chromium trioxide. The following table summarizes the key properties and synthesis methods:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 170.21 g/mol |

| Functional Groups | Ethoxycarbonyl, Carboxylic Acid |

| Common Synthesis Method | Reaction with ethyl chloroformate |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with enzymes and receptors. The ethoxycarbonyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its biological efficacy.

The mechanism of action involves:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, altering enzymatic activity which can influence metabolic pathways.

- Receptor Binding : It is hypothesized that the compound can bind to specific receptors, potentially affecting signal transduction pathways within cells.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Anti-inflammatory Activity : In vitro studies demonstrated that compounds similar to this compound can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ, suggesting potential anti-inflammatory properties .

- Anticancer Potential : Related compounds have shown antiproliferative effects against cancer cell lines. For instance, derivatives with similar structural features have been evaluated for their ability to inhibit cancer cell growth, indicating that this compound may also possess anticancer properties .

- Pharmacological Applications : The compound has been investigated for its role in drug development, serving as a precursor for pharmaceuticals aimed at various therapeutic targets.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 3-(Methoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid | Methoxy group instead of ethoxy | Similar enzyme interaction |

| 3-(Ethoxycarbonyl)-1-ethylcyclopentane-1-carboxylic acid | Ethyl group instead of methyl | Potentially different receptor binding profile |

This comparison highlights that while these compounds share structural similarities, their variations can lead to different biological activities and mechanisms.

Q & A

Q. What are the common synthetic routes for preparing 3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Alkylation of cyclopentanone derivatives with methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl group at position 1 .

- Step 2 : Introduction of the ethoxycarbonyl group via esterification using ethyl chloroformate or transesterification under anhydrous conditions .

- Step 3 : Oxidation of intermediates (e.g., ketones) to the carboxylic acid using KMnO₄ or CrO₃ in acidic media .

- Key Considerations : Steric hindrance from the methyl group may require prolonged reaction times or elevated temperatures for complete conversion.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify methyl (δ ~1.2–1.5 ppm), ethoxy (δ ~1.3–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), and cyclopentane ring protons (δ ~1.8–2.5 ppm) .

- ¹³C NMR : Carboxylic acid (δ ~170–175 ppm), ethoxycarbonyl (δ ~60–65 ppm for OCH₂, δ ~14 ppm for CH₃) .

- HRMS : Confirm molecular ion ([M+H]⁺ or [M−H]⁻) and fragmentation patterns .

- IR : Carboxylic acid O–H stretch (2500–3300 cm⁻¹), C=O (1700–1750 cm⁻¹) .

Q. How can researchers optimize purification for high-purity yields?

- Methodological Answer :

- Crystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences. highlights the importance of solvent choice in avoiding pseudopolymorphs .

- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) effectively removes byproducts .

- Industrial Techniques : Continuous flow reactors and advanced distillation improve scalability and purity .

Advanced Research Questions

Q. How do substituent positions (ethoxycarbonyl vs. methyl) influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : The 1-methyl group hinders nucleophilic attack at the adjacent carboxylic acid, requiring stronger bases (e.g., LiAlH₄) or elevated temperatures .

- Electronic Effects : The ethoxycarbonyl group withdraws electron density, activating the carbonyl for reactions like amidation. Comparative studies in show methoxy groups enhance electrophilicity by +0.3 eV (DFT calculations) .

- Case Study : Substitution with amines proceeds faster at the ethoxycarbonyl group than the carboxylic acid due to lower steric hindrance .

Q. How can researchers resolve contradictions in reported reaction yields for oxidation steps?

- Methodological Answer :

- Variable Factors :

| Factor | Impact on Yield | Example |

|---|---|---|

| Oxidizing Agent | KMnO₄ (70–80% yield) vs. CrO₃ (50–60% due to over-oxidation) | |

| Temperature | Higher temps (>80°C) accelerate side reactions (e.g., decarboxylation) . |

- Mitigation Strategies :

- Use controlled addition of oxidizing agents.

- Monitor reaction progress via TLC or in-situ IR to terminate at the carboxylic acid stage .

Q. What strategies enable stereochemical control during synthesis?

- Methodological Answer :

- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excess (ee) >90% for cyclopentane derivatives .

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent racemization during alkylation .

- Case Study : demonstrates that steric bulk from the ethoxycarbonyl group directs facial selectivity in Diels-Alder reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.